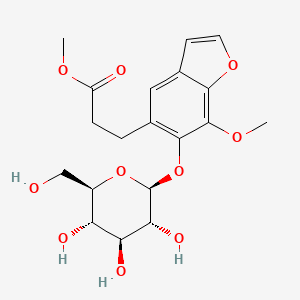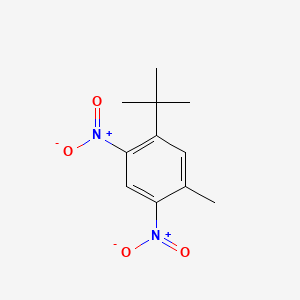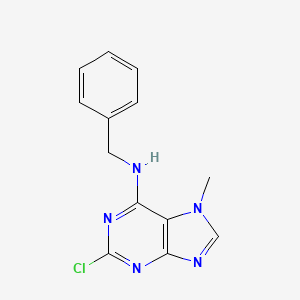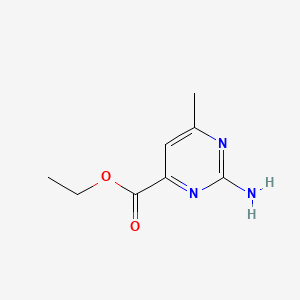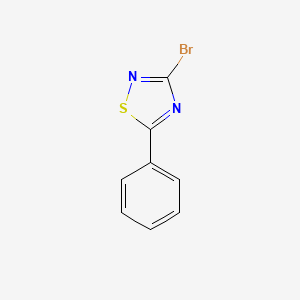
3-溴-5-苯基-1,2,4-噻二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a bromine atom at the 3-position and a phenyl group at the 5-position.
科学研究应用
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities. .
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
作用机制
Target of Action
3-Bromo-5-phenyl-1,2,4-thiadiazole is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that they may have cytotoxic effects.
Action Environment
It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.
生化分析
Biochemical Properties
3-Bromo-5-phenyl-1,2,4-thiadiazole has been found to interact with key amino acid residues through bonding and hydrophobic interactions . The 5-amino-thiadiazole moiety and 4-substituted halogen of the phenyl ring play a major role in these interactions . These interactions can influence the activity of enzymes and proteins, potentially affecting biochemical reactions .
Cellular Effects
In cellular contexts, 3-Bromo-5-phenyl-1,2,4-thiadiazole has demonstrated cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound’s influence on cell function may involve impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-5-phenyl-1,2,4-thiadiazole involves its interactions with biomolecules at the molecular level . The compound’s effects may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide to form phenylthiosemicarbazide, which is then cyclized with bromine to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of 3-Bromo-5-phenyl-1,2,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
3-Bromo-5-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .
相似化合物的比较
3-Bromo-5-phenyl-1,2,4-thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazole: This compound shares the thiadiazole ring but lacks the bromine and phenyl substituents.
1,2,3-Thiadiazole: Another isomer of thiadiazole, which has different electronic properties and reactivity compared to 1,2,4-thiadiazole.
1,2,5-Thiadiazole: This isomer also differs in its electronic structure and chemical behavior, leading to distinct applications and activities.
The uniqueness of 3-Bromo-5-phenyl-1,2,4-thiadiazole lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
3-bromo-5-phenyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJWQGWDVKNTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine](/img/structure/B599597.png)
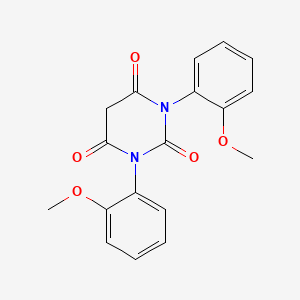
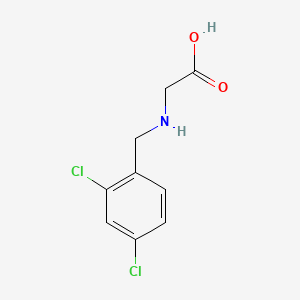
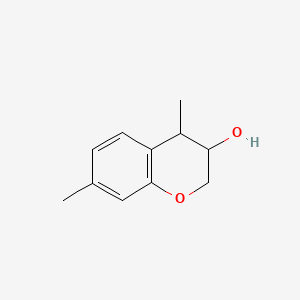


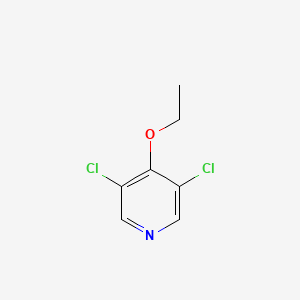
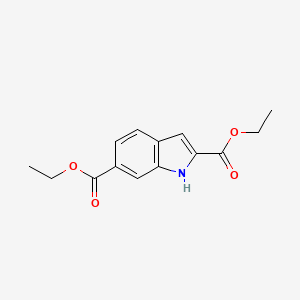
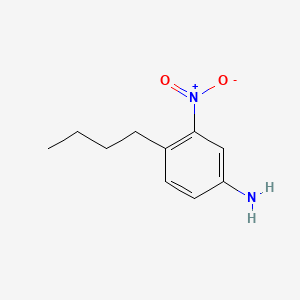
![4'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B599612.png)
